molecular formula C9H12N4 B11795929 2-(Diethylamino)pyrimidine-5-carbonitrile

2-(Diethylamino)pyrimidine-5-carbonitrile

Cat. No.: B11795929
M. Wt: 176.22 g/mol
InChI Key: YGEOSOFRQQBCMC-UHFFFAOYSA-N
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Description

2-(Diethylamino)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)pyrimidine-5-carbonitrile typically involves the reaction of diethylamine with a pyrimidine derivative. One common method includes the use of 2-chloro-5-cyanopyrimidine as a starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The diethylamino group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of pyrimidine N-oxides or reduced pyrimidine derivatives .

Scientific Research Applications

2-(Diethylamino)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pyrimidine-5-carbonitrile, particularly in its role as an anticancer agent, involves the inhibition of key enzymes such as EGFR and COX-2. These enzymes play crucial roles in cell proliferation and inflammation. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-(diethylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-8(5-10)7-12-9/h6-7H,3-4H2,1-2H3

InChI Key

YGEOSOFRQQBCMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)C#N

Origin of Product

United States

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